molecular formula C29H42N2O3 B11538217 4-(Decyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide

4-(Decyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11538217
M. Wt: 466.7 g/mol
InChI Key: JXCWVOWVJLJZJV-BGABXYSRSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves condensation reactions. One common method is the reaction between a substituted benzaldehyde and hydrazine hydrate.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized in batch or continuous processes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions and substituents involved.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for ligand design in coordination chemistry or metal-organic frameworks (MOFs).

      Biology: It may serve as a potential bioactive compound due to its aromatic and hydrazide moieties.

      Medicine: Research could explore its potential as an antitumor agent or other therapeutic applications.

      Industry: Its use in materials science (e.g., polymers) or catalysis may be investigated.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • It could interact with cellular targets, modulate pathways, or exhibit other biological effects.
  • Comparison with Similar Compounds

      Similar Compounds: Other hydrazide derivatives or nitrile-containing compounds.

      Uniqueness: Highlight its specific features, such as the long alkyl chains and the pentyloxy-substituted phenyl group.

    Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential.

    Properties

    Molecular Formula

    C29H42N2O3

    Molecular Weight

    466.7 g/mol

    IUPAC Name

    4-decoxy-N-[(E)-(4-pentoxyphenyl)methylideneamino]benzamide

    InChI

    InChI=1S/C29H42N2O3/c1-3-5-7-8-9-10-11-13-23-34-28-20-16-26(17-21-28)29(32)31-30-24-25-14-18-27(19-15-25)33-22-12-6-4-2/h14-21,24H,3-13,22-23H2,1-2H3,(H,31,32)/b30-24+

    InChI Key

    JXCWVOWVJLJZJV-BGABXYSRSA-N

    Isomeric SMILES

    CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCCCCC

    Canonical SMILES

    CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCCCCC

    Origin of Product

    United States

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